Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane: A Technical Guide
Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a key bicyclic amine scaffold of interest in medicinal chemistry and drug development. The document outlines detailed methodologies for the synthesis of crucial precursors and explores several potential pathways to the target molecule, including reductive amination and classical rearrangement reactions.
Core Synthetic Strategies
The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane can be approached through several strategic disconnections. The most viable routes originate from the corresponding ketone, 8-methyl-8-azabicyclo[3.2.1]octan-2-one, or the C2-functionalized carboxylic acid or carboxamide derivatives. The primary synthetic transformations to install the C2-amino group include:
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Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one.
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Hofmann Rearrangement of 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxamide.
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Curtius Rearrangement of 8-methyl-8-azabicyclo[3.2.1]octane-2-carbonyl azide, derived from the corresponding carboxylic acid.
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Schmidt Rearrangement of 8-methyl-8-azabicyclo[3.2.1]octan-2-one.
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Reduction of a 2-azido or 2-oximino derivative.
This guide will detail the synthesis of the key precursors and provide generalized experimental protocols for these transformations, allowing for adaptation and optimization in a research setting.
Synthesis of Key Precursors
The successful synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is contingent on the efficient preparation of its precursors.
Synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-2-one
The ketone precursor can be synthesized from tropinone, which is commercially available or can be prepared via the Robinson tropinone synthesis. A common route to the 2-keto derivative involves a two-step process of aldol condensation followed by dehydration.
Experimental Protocol:
A two-step synthesis of 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones from tropinone has been described, which can be adapted for the synthesis of the 2-keto precursor.[1]
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Aldol Condensation: To a solution of tropinone (1 equivalent) in dry THF at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly. The mixture is stirred for 2 hours at -78 °C. An appropriate aryl aldehyde (1.05 equivalents) in THF is then added, and the reaction is stirred for a further 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl.
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Dehydration: The crude product from the aldol condensation is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (pTsOH) is added. The mixture is refluxed until dehydration is complete.
Note: For the synthesis of the unsubstituted 8-methyl-8-azabicyclo[3.2.1]octan-2-one, a different strategy starting from a suitable precursor would be required as the above protocol introduces an arylidene group.
Synthesis of 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid and -2-carboxamide
The C2-carboxylic acid can serve as a precursor to the C2-carboxamide for the Hofmann rearrangement or the acyl azide for the Curtius rearrangement. The synthesis of related 8-azabicyclo[3.2.1]octane-2-carboxylic acid derivatives has been reported in the context of medicinal chemistry research.[2][3]
Synthetic Pathways to 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
The following sections outline the primary synthetic routes to the target amine from the key precursors.
Pathway 1: Reductive Amination
Reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one with an ammonia source is a direct and efficient method to introduce the amino group.
Experimental Protocol (General):
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To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-2-one in a suitable solvent (e.g., methanol), an ammonia source (e.g., ammonium acetate, ammonia in methanol) is added.
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A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H2/Pd-C) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
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The reaction is stirred until completion, as monitored by techniques such as TLC or LC-MS.
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The reaction is worked up by quenching the excess reducing agent, followed by extraction and purification of the product.
Quantitative Data Comparison for Reductive Amination of a Related Ketone:
| Ketone | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-one | Ammonium formate | 10% Pd/C | Methanol/Water | 83 | [4] |
Pathway 2: Hofmann Rearrangement
The Hofmann rearrangement provides a route to the target amine from the corresponding C2-carboxamide with the loss of one carbon atom.
Experimental Protocol (General): [5]
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8-methyl-8-azabicyclo[3.2.1]octane-2-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide at low temperature (e.g., 0-5 °C).
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The reaction mixture is then warmed to facilitate the rearrangement to the isocyanate intermediate.
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Hydrolysis of the isocyanate in the aqueous basic solution, followed by heating, leads to the formation of the amine and carbon dioxide.
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The product is isolated by extraction and purified.
Pathway 3: Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from the C2-carboxylic acid, to an isocyanate which is then hydrolyzed to the amine.[6]
Experimental Protocol (General):
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Acyl Azide Formation: 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone, THF) to form the acyl azide.
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Rearrangement and Hydrolysis: The acyl azide solution is heated in an inert solvent (e.g., toluene, benzene) to induce the rearrangement to the isocyanate. Subsequent hydrolysis with aqueous acid yields the desired amine.
Pathway 4: Schmidt Rearrangement
The Schmidt reaction allows for the conversion of the C2-ketone directly to a lactam, which can then be reduced to the cyclic amine. Alternatively, if applied to the C2-carboxylic acid, it can yield the amine directly.[2][7]
Experimental Protocol (General):
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To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-2-one in a strong acid (e.g., sulfuric acid, trifluoroacetic acid), sodium azide is added portion-wise at a controlled temperature.
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The reaction is stirred until the rearrangement to the lactam is complete.
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The resulting lactam is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
Summary of Synthetic Pathways
The table below summarizes the key features of the discussed synthetic pathways.
| Pathway | Starting Material | Key Intermediate | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 8-Methyl-8-azabicyclo[3.2.1]octan-2-one | Imine | NH3 source, Reducing agent | Direct, often high yielding | May require pressure for ammonia |
| Hofmann Rearrangement | 8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxamide | Isocyanate | Br2, NaOH | Well-established, reliable | Use of toxic bromine |
| Curtius Rearrangement | 8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | Acyl azide, Isocyanate | SOCl2, NaN3 | Milder than Hofmann, versatile | Use of potentially explosive azides |
| Schmidt Rearrangement | 8-Methyl-8-azabicyclo[3.2.1]octan-2-one | Lactam | HN3, H+ | One-pot potential from ketone | Use of highly toxic and explosive hydrazoic acid |
Conclusion
The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through several established synthetic methodologies. The choice of the optimal route will depend on the availability of starting materials, scalability requirements, and safety considerations. Reductive amination of the corresponding 2-ketone offers a direct and potentially high-yielding approach. The Hofmann, Curtius, and Schmidt rearrangements provide classic and reliable alternatives from the corresponding carboxamide, carboxylic acid, or ketone, respectively, each with its own set of advantages and challenges. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of the synthesis of this important bicyclic amine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. addi.ehu.es [addi.ehu.es]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
